molecular formula C13H15NO3 B3391740 Ethyl 3-cyano-4-isopropoxybenzoate CAS No. 2098542-97-1

Ethyl 3-cyano-4-isopropoxybenzoate

Cat. No.: B3391740
CAS No.: 2098542-97-1
M. Wt: 233.26 g/mol
InChI Key: QBVGARNVXJUPCI-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-isopropoxybenzoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and features a cyano group and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-cyano-4-isopropoxybenzoate typically involves multiple steps. One common method starts with ethyl p-hydroxybenzoate, which undergoes a series of reactions to introduce the cyano and isopropoxy groups. The steps include:

    Preparation of 3-aldehyde-4-ethyl hydroxybenzoate: Ethyl p-hydroxybenzoate is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane at 60°C.

    Formation of 3-cyano-4-ethyl hydroxybenzoate: The aldehyde group is converted to a cyano group using appropriate reagents.

    Synthesis of 3-cyano-4-ethyl isopropoxybenzoate: The hydroxy group is replaced with an isopropoxy group.

    Final conversion to this compound: The intermediate is further processed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound aim to optimize yield and minimize the use of hazardous reagents. One such method avoids the use of toxic cyanides like cuprous cyanide, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-cyano-4-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-4-isopropoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-4-methoxybenzoate
  • Ethyl 3-cyano-4-ethoxybenzoate
  • Ethyl 3-cyano-4-propoxybenzoate

Uniqueness

Ethyl 3-cyano-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its physical and chemical properties. This makes it distinct from other similar compounds that have different alkoxy groups attached to the benzene ring .

Properties

IUPAC Name

ethyl 3-cyano-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-16-13(15)10-5-6-12(17-9(2)3)11(7-10)8-14/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVGARNVXJUPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098542-97-1
Record name ethyl 3-cyano-4-(propan-2-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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